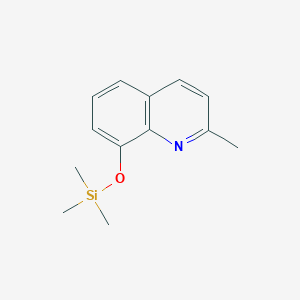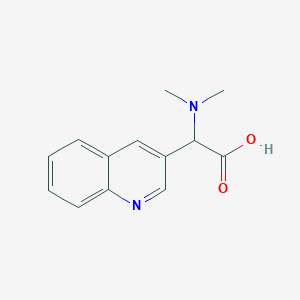
2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(diméthylamino)-2-(quinoléin-3-YL)acétique est un composé organique qui présente un cycle quinoléine et un groupe diméthylamino attaché à un groupement acide acétique. Les composés ayant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(diméthylamino)-2-(quinoléin-3-YL)acétique implique généralement les étapes suivantes :
Formation du cycle quinoléine : Ceci peut être réalisé par diverses méthodes telles que la synthèse de Skraup, qui implique la cyclisation de dérivés de l’aniline avec du glycérol et de l’acide sulfurique.
Introduction du groupe diméthylamino : Cette étape peut être effectuée en faisant réagir le dérivé de la quinoléine avec de la diméthylamine dans des conditions appropriées.
Fixation du groupement acide acétique : Cela peut être fait en faisant réagir l’intermédiaire avec un dérivé d’acide acétique approprié.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(diméthylamino)-2-(quinoléin-3-YL)acétique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle quinoléine ou le groupe diméthylamino.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle quinoléine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des N-oxydes de quinoléine, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels sur le cycle quinoléine.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour l’étude des processus biologiques impliquant des dérivés de la quinoléine.
Médecine : Applications thérapeutiques potentielles en raison de sa similitude structurale avec des composés bioactifs connus.
Industrie : Utilisation dans le développement de nouveaux matériaux ou en tant que catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme par lequel l’acide 2-(diméthylamino)-2-(quinoléin-3-YL)acétique exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Celles-ci pourraient inclure :
Inhibition enzymatique : Le composé pourrait inhiber des enzymes spécifiques en se liant à leurs sites actifs.
Liaison aux récepteurs : Il pourrait interagir avec les récepteurs cellulaires, en modulant leur activité.
Modulation des voies : Le composé pourrait affecter diverses voies biochimiques, conduisant à des changements de la fonction cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la quinoléine : Des composés tels que la quinine et la chloroquine, qui ont des activités biologiques bien connues.
Acides diméthylamino : Des composés comme la diméthylglycine, qui ont diverses applications en biochimie.
Unicité
L’acide 2-(diméthylamino)-2-(quinoléin-3-YL)acétique est unique en raison de sa combinaison spécifique d’un cycle quinoléine et d’un groupe diméthylamino attaché à un groupement acide acétique. Cette structure unique pourrait conférer des activités biologiques et une réactivité chimique distinctes par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
1007913-00-9 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,12H,1-2H3,(H,16,17) |
Clé InChI |
QVPBVAKLIWUEEJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



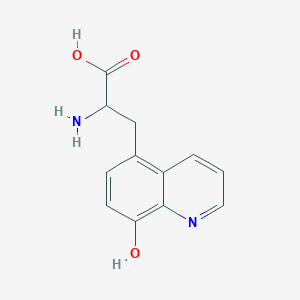

![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)
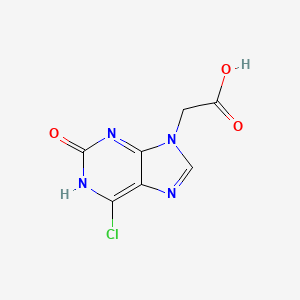

![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

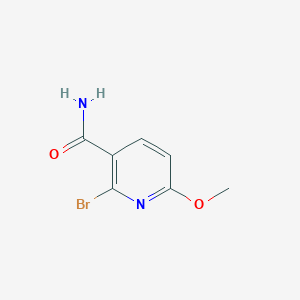
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-](/img/structure/B11878803.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)
![(1R,2R,3R,6S)-3-((2-(3-Methyl-3H-diazirin-3-yl)ethyl)thio)-7-oxabicyclo[4.1.0]hept-4-en-2-ol](/img/structure/B11878812.png)
